molecular formula C8H8ClNO B13985393 Benzylcarbamic chloride

Benzylcarbamic chloride

Cat. No.: B13985393
M. Wt: 169.61 g/mol
InChI Key: PUADMGQHCWUWEM-UHFFFAOYSA-N
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Description

Benzylcarbamic chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of carbamic acid where the hydrogen atom of the amino group is replaced by a benzyl group. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylcarbamic chloride can be synthesized through the reaction of benzylamine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:

C6H5CH2NH2+COCl2C6H5CH2NHCOCl+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCOCl} + \text{HCl} C6​H5​CH2​NH2​+COCl2​→C6​H5​CH2​NHCOCl+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form benzylamine and carbon dioxide.

    Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in aprotic solvents.

    Hydrolysis: Aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Benzylcarbamate derivatives.

    Hydrolysis: Benzylamine and carbon dioxide.

    Reduction: Benzylamine.

Scientific Research Applications

Benzylcarbamic chloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: Intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.

    Industry: Employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of benzylcarbamic chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamate groups into molecules, which can alter their chemical and biological properties.

Comparison with Similar Compounds

    Phenylcarbamic chloride: Similar structure but with a phenyl group instead of a benzyl group.

    Methylcarbamic chloride: Contains a methyl group instead of a benzyl group.

    Ethylcarbamic chloride: Contains an ethyl group instead of a benzyl group.

Comparison:

    Reactivity: Benzylcarbamic chloride is more reactive than its methyl and ethyl counterparts due to the electron-donating effect of the benzyl group, which stabilizes the transition state during nucleophilic attack.

    Applications: While all these compounds are used in organic synthesis, this compound is preferred when a more reactive intermediate is required.

This compound stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-benzylcarbamoyl chloride

InChI

InChI=1S/C8H8ClNO/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

InChI Key

PUADMGQHCWUWEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)Cl

Origin of Product

United States

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